

Technical Guide: Ac-IHIHIYI-NH₂, a Self-Assembling Catalytic Heptapeptide

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Compound of Interest

Compound Name: Ac-IHIHIYI-NH₂

Cat. No.: B12383252

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CAS Number: 2156606-61-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthetic heptapeptide **Ac-IHIHIYI-NH₂**. This peptide is notable for its ability to self-assemble into fibril-like nanostructures that exhibit esterase activity. This document details the peptide's chemical properties, experimental protocols for its synthesis and characterization, and a summary of its catalytic performance. The information is primarily derived from the seminal work of Song et al. in the Journal of the American Chemical Society (2019), which elucidated the principles governing the catalytic activity of such self-assembled short peptides.

Core Properties of Ac-IHIHIYI-NH₂

Ac-IHIHIYI-NH₂ is a heptapeptide with the sequence Acetyl-Isoleucine-Histidine-Isoleucine-Histidine-Isoleucine-Tyrosine-Isoleucine-Amide. Its structure facilitates self-assembly into amyloid-like fibrils, which form the basis of its catalytic function. The alternating hydrophobic (Isoleucine, Tyrosine) and catalytic (Histidine) residues are crucial for this structure-function relationship. The peptide is often supplied as a trifluoroacetate (TFA) salt.^[1]

Table 1: Chemical and Physical Properties

Property	Value
CAS Number	2156606-61-8
Molecular Formula	C49H70N14O9
Appearance	Solid
Key Function	Esterase Activity, Bioactive Nanomaterial

Experimental Protocols

Peptide Synthesis

The synthesis of **Ac-IHIIHIYI-NH2** is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of **Ac-IHIIHIYI-NH2**

- **Resin Selection:** A suitable resin for producing a C-terminally amidated peptide, such as a Rink amide resin, is used as the solid support.
- **Amino Acid Coupling:**
 - The C-terminal amino acid (Isoleucine) is first attached to the resin.
 - The synthesis proceeds by sequentially coupling the subsequent protected amino acids (Tyrosine, Isoleucine, Histidine, Isoleucine, Histidine, Isoleucine) in the correct order.
 - Each coupling step involves the activation of the carboxyl group of the incoming amino acid, typically using a carbodiimide-based reagent like DIC (N,N'-diisopropylcarbodiimide) in the presence of an additive such as HOBt (Hydroxybenzotriazole).
- **Deprotection:** After each coupling, the temporary N-terminal protecting group (commonly Fmoc - 9-fluorenylmethyloxycarbonyl) is removed using a mild base, such as piperidine in DMF (dimethylformamide), to allow for the next amino acid to be added.

- **Acetylation:** Following the coupling of the final amino acid (Isoleucine), the N-terminus is acetylated using acetic anhydride.
- **Cleavage and Deprotection:** The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.
- **Purification:** The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Characterization:** The final product is characterized by mass spectrometry to confirm its molecular weight and by analytical HPLC to assess its purity.

Characterization of Fibril Formation

The self-assembly of **Ac-IHIIHYI-NH2** into fibrillar structures is a key aspect of its function. Transmission Electron Microscopy (TEM) is a standard technique to visualize these nanostructures.

Protocol: Transmission Electron Microscopy (TEM) of **Ac-IHIIHYI-NH2** Fibrils

- **Sample Preparation:** A solution of the peptide is prepared in an appropriate buffer (e.g., Tris buffer, pH 8.0) to induce fibril formation. The concentration and incubation time will influence the extent of fibril formation.
- **Grid Preparation:** A small aliquot (e.g., 3-5 μ L) of the peptide solution is applied to a carbon-coated copper TEM grid and allowed to adsorb for a few minutes.
- **Negative Staining:** The excess solution is wicked off with filter paper. The grid is then stained with a heavy metal salt solution, such as 2% uranyl acetate, for a brief period (e.g., 1-3 minutes) to enhance contrast. The excess stain is removed.[\[2\]](#)
- **Drying:** The grid is allowed to air dry completely.
- **Imaging:** The grid is examined using a transmission electron microscope operating at a suitable accelerating voltage (e.g., 80 keV). Images are captured at various magnifications to observe the morphology of the fibrils.[\[2\]](#)

Esterase Activity Assay

The catalytic activity of **Ac-IHIIHYI-NH2** is quantified by measuring its ability to hydrolyze an ester substrate, typically p-nitrophenyl acetate (pNPA). The product of this reaction, p-nitrophenol, is a chromophore that can be detected spectrophotometrically.

Protocol: p-Nitrophenyl Acetate (pNPA) Hydrolysis Assay

- Reagent Preparation:
 - Peptide Stock Solution: A stock solution of **Ac-IHIIHYI-NH2** is prepared in a suitable solvent (e.g., 10 mM HCl) and then diluted into the reaction buffer.[3]
 - Reaction Buffer: A buffer that maintains the desired pH for the reaction is used, for example, 25 mM Tris buffer at pH 8.0, often supplemented with ZnCl₂ (e.g., 1 mM) as a cofactor.[3]
 - Substrate Stock Solution: A stock solution of pNPA is prepared in an organic solvent like acetonitrile.
- Kinetic Measurement:
 - The peptide solution is added to the wells of a microplate.
 - The reaction is initiated by adding the pNPA substrate to the wells.
 - The absorbance at a wavelength corresponding to the peak absorbance of p-nitrophenol (typically around 405 nm) is monitored over time using a plate reader.
- Data Analysis:
 - The initial reaction rates (v_0) are calculated from the linear portion of the absorbance versus time plots. The rate of product formation is determined using the Beer-Lambert law and the extinction coefficient of p-nitrophenol.
 - To determine the Michaelis-Menten kinetic parameters (K_M and V_{max}), the initial rates are measured at various substrate concentrations while keeping the peptide concentration constant. The data are then fitted to the Michaelis-Menten equation.

Quantitative Data

The catalytic efficiency of **Ac-IHIIHIYI-NH2** is determined by its Michaelis-Menten kinetic parameters. The following table summarizes representative data for the hydrolysis of pNPA by self-assembled **Ac-IHIIHIYI-NH2** fibrils.

Table 2: Michaelis-Menten Kinetic Parameters for pNPA Hydrolysis

Peptide	KM (mM)	kcat (min-1)	kcat/KM (M-1s-1)
Ac-IHIIHIYI-NH2	[Data not publicly available in the searched resources]	[Data not publicly available in the searched resources]	[Data not publicly available in the searched resources]

Note: While the primary research paper establishes the catalytic activity, specific quantitative values for KM and kcat for this particular peptide were not available in the public abstracts and summaries accessed. Access to the full text and supplementary information of the cited paper by Song et al. is required to populate this table.

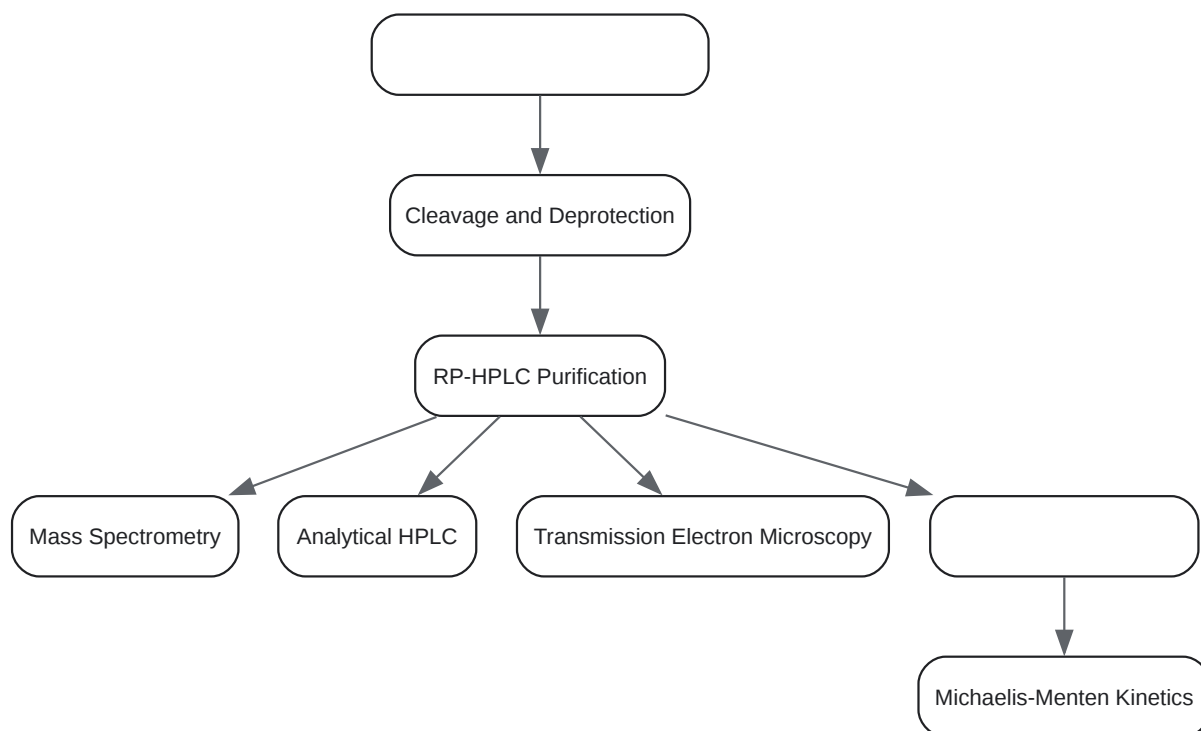
Self-Assembly and Catalytic Mechanism

The catalytic activity of **Ac-IHIIHIYI-NH2** is intrinsically linked to its self-assembly into fibrillar structures. The proposed mechanism involves the formation of a catalytic site within the fibril architecture.

Caption: Self-assembly and catalytic cycle of **Ac-IHIIHIYI-NH2**.

Experimental Workflow

The overall process for evaluating the catalytic properties of **Ac-IHIIHIYI-NH2** follows a logical sequence of synthesis, characterization of assembly, and kinetic analysis.



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Caption: Workflow for **Ac-IHIHIYI-NH2** synthesis and functional analysis.

Conclusion

Ac-IHIHIYI-NH2 serves as a model system for the study of catalytically active self-assembling nanomaterials. Its straightforward synthesis and robust catalytic activity make it an attractive candidate for further research in areas such as biocatalysis, biosensor development, and the design of novel functional biomaterials. Future investigations may focus on expanding the substrate scope, enhancing catalytic efficiency through sequence modification, and exploring its applications in more complex biological systems.

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